molecular formula C19H25NO3S B12200030 4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide

4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide

Cat. No.: B12200030
M. Wt: 347.5 g/mol
InChI Key: JRLNZSQIHSVRAD-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide typically involves multiple steps. The starting materials often include 4,5-dimethyl-2-propoxybenzenesulfonyl chloride and 2-phenylethylamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the propoxy group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-4-12-23-18-13-15(2)16(3)14-19(18)24(21,22)20-11-10-17-8-6-5-7-9-17/h5-9,13-14,20H,4,10-12H2,1-3H3

InChI Key

JRLNZSQIHSVRAD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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